molecular formula C9H15NO B13889319 Bicyclo[2.2.2]octane-1-carboxamide

Bicyclo[2.2.2]octane-1-carboxamide

Cat. No.: B13889319
M. Wt: 153.22 g/mol
InChI Key: JMBRGSSMPFVXEZ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1-carboxamide: is a compound characterized by its unique bicyclic structure, which consists of a bicyclo[222]octane framework with a carboxamide functional group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[22One common method involves the catalytic asymmetric [4+2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes, mediated by enamine/iminium catalysis . This method provides good yields and excellent enantioselectivity under mild and metal-free conditions .

Industrial Production Methods: While specific industrial production methods for bicyclo[2.2.2]octane-1-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: Bicyclo[2.2.2]octane-1-carboxamide is used as a building block in organic synthesis due to its rigid structure and stability. It serves as an intermediate in the synthesis of more complex molecules .

Biology and Medicine: The compound’s structural features make it a candidate for drug design and development. Its rigidity and defined three-dimensional shape can enhance the binding affinity and specificity of potential therapeutic agents .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and resins, due to its stability and unique properties .

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-1-carboxamide depends on its specific application. In drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid structure of the bicyclo[2.2.2]octane core can enhance the specificity and efficacy of these interactions .

Properties

IUPAC Name

bicyclo[2.2.2]octane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBRGSSMPFVXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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